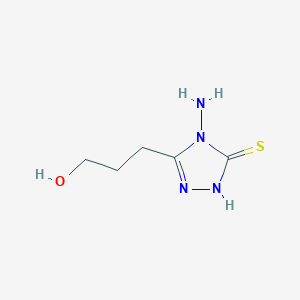

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is an organic compound that features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms This compound is notable for its functional groups, including an amino group, a mercapto group, and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of hydrazine with thiourea to form the 1,2,4-triazole ring. The general reaction can be represented as follows:

2SC(NH2)2+3N2H4→SC2N3H(NH2)(N2H3)+4NH3+H2S

Activité Biologique

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound that exhibits significant biological activity due to its unique structural features, including the presence of both amino and mercapto functional groups. These functionalities are crucial for the compound's reactivity and interaction with biological targets. This article reviews the biological activities associated with this compound, including its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4OS. The compound consists of a triazole ring linked to a propan-1-ol moiety, which enhances its solubility and biological interactions. Its key structural components include:

- Amino group : Contributes to hydrogen bonding and increases polarity.

- Mercapto group : Involved in redox reactions and can form disulfide bonds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 1.0 |

| Klebsiella pneumoniae | 2.0 |

Antifungal Activity

The compound also demonstrates antifungal properties:

- It has shown activity against Candida albicans, with MIC values reported around 1 mg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Anticancer Potential

Preliminary studies suggest that derivatives of the triazole class may possess anticancer activity:

- In vitro tests indicated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Cell Membrane Disruption : The mercapto group can interact with membrane proteins, leading to leakage of cellular contents.

- Reactive Oxygen Species (ROS) Generation : The amino and mercapto groups can contribute to oxidative stress in cells, which may be leveraged in anticancer strategies.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study tested a series of triazole derivatives against clinical isolates of fungi and bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial activity .

- Anticancer Activity Assessment : Another research project evaluated the cytotoxic effects of various triazole compounds on cancer cell lines, demonstrating promising results for further development into therapeutic agents .

Propriétés

IUPAC Name |

4-amino-3-(3-hydroxypropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4OS/c6-9-4(2-1-3-10)7-8-5(9)11/h10H,1-3,6H2,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUWIPRZVITIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NNC(=S)N1N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598866 |

Source

|

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828295-64-3 |

Source

|

| Record name | 4-Amino-5-(3-hydroxypropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.